GLP-1(7-37) Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1(7-37) Acetate is a truncated, bioactive form of Glucagon-like Peptide-1, which is produced by the post-translational processing of proglucagon in intestinal endocrine L cells . This peptide hormone plays a crucial role in glucose homeostasis by stimulating insulin secretion in a glucose-dependent manner . It is a potent insulinotropic hormone, making it significant in the treatment of type 2 diabetes and obesity .
Mechanism of Action
Target of Action
Glucagon-like Peptide-1 (7-37), commonly referred to as GLP-1, primarily targets the GLP-1 receptor (GLP-1R) . This receptor is a single, canonical receptor that exhibits structure and signaling properties similar to those of related class B receptor family members encoding receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1 interacts with its target, the GLP-1R, to control meal-related glycemic excursions through the augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Biochemical Pathways
GLP-1 affects several biochemical pathways. It is involved in the ileal brake , a circuit that regulates the rate of gastric emptying so that the rate of nutrients entering the duodenum is balanced by the rate of nutrient absorption in the upper small intestine . If nutrient flow from the stomach becomes too fast, and absorption by the duodenum and jejunum is incomplete, the increased nutrient load to the ileum triggers enhanced GLP-1 secretion, which in turn slows further gastric emptying and brings the system back into balance .
Result of Action
The action of GLP-1 results in several molecular and cellular effects. It plays a key role in nutrient homeostasis, enhancing nutrient assimilation through enhanced gastrointestinal function, as well as increasing nutrient disposal . It stimulates intestinal glucose transport and decreases mucosal permeability . It also plays important roles in gastric motility and the suppression of plasma glucagon levels .
Action Environment
The action of GLP-1 is influenced by various environmental factors. For instance, the major physiological stimuli of GLP-1 secretion are carbohydrate, fat, and protein ingestion, and bile acids . The ability of ingested food to trigger GLP-1 release is strongly but indirectly linked to rates of gastric emptying, nutrient digestion, and intestinal motility .
Biochemical Analysis
Biochemical Properties
Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor, often referred to as the "pancreatic Glucagon-like Peptide-1 (7-37) receptor" . This interaction stimulates insulin release from the pancreatic β-cell during hyperglycemia and inhibits nutrient absorption in the gastrointestinal tract .
Cellular Effects
Glucagon-like Peptide-1 (7-37) has significant effects on various types of cells and cellular processes. It influences cell function by regulating glucose metabolism through the interaction with specific high-affinity receptors expressed in the pancreatic β-, α- and δ-cells, respectively, and in the gastrointestinal tract .
Molecular Mechanism
At the molecular level, Glucagon-like Peptide-1 (7-37) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of Glucagon-like Peptide-1 (7-37) to its receptor activates glycogenolysis and gluconeogenesis from the liver .
Temporal Effects in Laboratory Settings
It is known that Glucagon-like Peptide-1 (7-37) has a potent stimulatory effect on insulin secretion .
Metabolic Pathways
Glucagon-like Peptide-1 (7-37) is involved in several metabolic pathways that integrate different physiological processes . These include stimulation of insulin release from the pancreatic β-cell during hyperglycemia and inhibition of nutrient absorption in the gastrointestinal tract .
Transport and Distribution
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
Subcellular Localization
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1(7-37) Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA).
Cleavage: Final cleavage from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and characterization using techniques like HPLC and mass spectrometry (MS). The process ensures high purity and yield, essential for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: GLP-1(7-37) Acetate undergoes various chemical reactions, including:
Oxidation: Sensitive to oxidation, especially at methionine residues.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Amino acid substitutions to enhance stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products:
Oxidized forms: Methionine sulfoxide derivatives.
Reduced forms: Free thiol-containing peptides.
Substituted peptides: Modified peptides with enhanced properties.
Scientific Research Applications
GLP-1(7-37) Acetate has diverse applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Therapeutic applications in type 2 diabetes and obesity management.
Industry: Development of peptide-based therapeutics and diagnostic tools .
Comparison with Similar Compounds
Glucagon-like Peptide-1 (7-36) amide: Another truncated form with similar insulinotropic effects.
Exenatide: A synthetic version of exendin-4, a peptide from the Gila monster, used in diabetes treatment.
Liraglutide: A long-acting Glucagon-like Peptide-1 analogue with modifications for increased stability
Uniqueness: GLP-1(7-37) Acetate is unique due to its specific sequence and bioactivity, making it a potent insulinotropic agent with significant therapeutic potential .
Properties
CAS No. |
106612-94-6 |
---|---|
Molecular Formula |
C151H228N40O47 |
Molecular Weight |
3355.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
GCYXWQUSHADNBF-AAEALURTSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |
sequence |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKG-R-G |
Synonyms |
GLP-1 (7-37) GLP-1(7-37) GLP-I (7-37) glucagon-like peptide 1 (7-37) glucagon-like peptide I (7-37) glucagon-like-peptide-1 (7-37) tGLP-1 |
Origin of Product |
United States |
Q1: What is the primary mechanism of action of Glucagon-like Peptide-1 (7-37)?
A1: Glucagon-like Peptide-1 (7-37) exerts its primary effect by binding to specific G protein-coupled receptors located on pancreatic beta-cells. [] This binding initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). [] These intracellular changes ultimately promote insulin exocytosis, thereby enhancing insulin secretion. []
Q2: Does Glucagon-like Peptide-1 (7-37) affect hepatic glycogenolysis or ketogenesis?
A3: Unlike glucagon, Glucagon-like Peptide-1 (7-37) does not appear to stimulate hepatic glycogenolysis or ketogenesis. [] Studies using rat liver perfusion systems have shown that GLP-1 (7-37) at a concentration of 10 nM had no significant effect on glucose, ketone body, or cAMP output from the perfused liver. []
Q3: Are there any studies characterizing the structure of Glucagon-like Peptide-1 (7-37) using spectroscopic techniques?
A5: While the provided abstracts don't delve into specific spectroscopic data, mass spectrometry has been successfully employed to characterize Glucagon-like Peptide-1 (7-37) and its interactions. [] Techniques like matrix-assisted laser desorption mass spectrometry are valuable for epitope mapping and identifying binding sites. []
Q4: How do structural modifications to Glucagon-like Peptide-1 (7-37) affect its insulinotropic activity?
A6: Studies examining various Glucagon-like Peptide-1 (7-37) analogs have provided insights into the structure-activity relationship. For instance, the histidine residue at position 7 in the N-terminus is crucial for both cAMP formation and insulin secretion. [] Removing the last three C-terminus residues results in a partial loss of activity, with the residue at position 34 being essential for insulinotropic action. []
Q5: Are there any known antagonists of the Glucagon-like Peptide-1 (7-37) receptor, and what is their impact on the incretin effect?
A7: Exendin (9-39) amide acts as a potent antagonist of the Glucagon-like Peptide-1 (7-37) receptor. [] In vivo studies using exendin (9-39) amide in rats have demonstrated a significant reduction in the incretin effect. [] This finding highlights the important role of Glucagon-like Peptide-1 (7-37) as an incretin hormone. []
Q6: What is the volume of distribution of Glucagon-like Peptide-1 (7-37) compared to its shorter analog, Glucagon-like Peptide-1 (7-36) amide?
A9: Glucagon-like Peptide-1 (7-37) exhibits a larger volume of distribution in dogs compared to Glucagon-like Peptide-1 (7-36) amide. [] Furthermore, Glucagon-like Peptide-1 (7-37) is degraded more rapidly in vitro by dog plasma than its shorter counterpart. []
Q7: What in vitro models have been used to study the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function?
A10: Researchers have employed various in vitro models, including isolated rat islets [] and the beta TC1 insulinoma cell line, [] to investigate the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function. These models allow for controlled studies on insulin secretion and biosynthesis. []
Q8: Are there any known alternatives or substitutes for Glucagon-like Peptide-1 (7-37) in terms of its therapeutic potential?
A12: The search for alternatives and substitutes for Glucagon-like Peptide-1 (7-37) is an active area of research. Currently, Glucagon-like Peptide-1 (7-36) amide and other GLP-1 receptor agonists are being investigated for their therapeutic benefits in treating type 2 diabetes. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.